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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for M7583, a
potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase
(BTK). M7583, also known as TL-895, has demonstrated significant anti-tumor activity in
various preclinical models of B-cell malignancies.[1][2][3][4] This document summarizes key
guantitative data, details experimental methodologies for pivotal studies, and visualizes the
compound's mechanism of action and experimental workflows.

Core Quantitative Data Summary

The preclinical efficacy of M7583 has been quantified through various in vitro and in vivo
studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Potency and Selectivity
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Target Assay Type Result (IC50) Species Source
Biochemical )

BTK 1.5nM Recombinant [31[4][5]
Assay
Biochemical i

BTK 18.5 nM Recombinant [1]
Assay

BTK (Y223
Cellular Assay

autophosphorylat 1-10 nM Human [4]

) (Ramos cells)

ion)

Blk Kinase Panel 77 nM Recombinant [1]

BMX Kinase Panel 5nM Recombinant [1]

Txk Kinase Panel 62 nM Recombinant [1]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
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Cell Tumor .
. Animal
Model Type Line/PDX Treatment Growth Model Source
ode
Subtype Inhibition
Cell Line- Mantle Cell Significant
: 30mg/kgQD
Derived Lymphoma PO inhibition vs. Mouse [4]
Xenograft (Mino) vehicle
Cell Line- —
) ABC DLBCL 3 mg/kg QD Significant NOD-SCID
Derived . ) [2]
(TMD8) PO activity Mice
Xenograft
Cell Line-
) ABC DLBCL 10 mg/kg QD  Stronger anti-  NOD-SCID
Derived o ) [2]
(TMD8) PO tumor activity  Mice
Xenograft
Patient- Significant
: 30mg/kgQD
Derived ABC DLBCL PO inhibition in Mouse [4]
Xenograft 4/9 models
Patient- Significant
: 30mgkgQD -
Derived GCB DLBCL PO inhibition in Mouse [4]
Xenograft 1/11 models

Signaling Pathway

M7583 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway,
which is crucial for the proliferation and survival of malignant B-cells. Upon antigen binding to
the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role.
M7583 covalently binds to the active site of BTK, leading to its irreversible inhibition and
subsequent blockade of the downstream signaling cascade.
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B-Cell Receptor (BCR) Signaling Pathway Inhibition by M7583.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The
following sections outline the protocols for key experiments conducted with M7583.
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In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of M7583 against BTK
and other kinases.

Methodology:

e Kinase Panel: A broad panel of recombinant kinases (e.g., Merck Millipore Kinase Profiler
panel) was used to assess the selectivity of M7583.[1]

e Assay Principle: The assay measures the ability of M7583 to inhibit the phosphorylation of a
substrate by a specific kinase. This is often a radiometric assay using [y-33P]-ATP or a
fluorescence-based assay.

e Procedure:

o Varying concentrations of M7583 were incubated with the kinase, a specific substrate, and
ATP in a suitable buffer.

o The reaction was allowed to proceed for a defined period at a controlled temperature.

o The reaction was then stopped, and the amount of phosphorylated substrate was
quantified.

o IC50 values were calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of M7583 to inhibit BTK activity within a cellular context.
Methodology:

o Cell Line: Ramos, a human Burkitt's lymphoma cell line, was utilized for these experiments.

[1][4]

e Procedure:
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o Ramos cells were treated with increasing concentrations of M7583 for a specified
duration.

o B-cell receptor signaling was stimulated using an anti-lgM antibody.
o Cells were lysed, and protein extracts were collected.

o The phosphorylation status of BTK at the Y223 autophosphorylation site was determined
by Western blot analysis using a phospho-specific antibody.[4]

o Total BTK levels were also measured as a loading control.

o Densitometry was used to quantify the inhibition of BTK phosphorylation, and IC50 values

were determined.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of M7583 in a living organism.
Methodology:

e Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency)
mice were used as the host for tumor xenografts.[2]

e Tumor Implantation:

o For cell line-derived xenografts (CDX), human lymphoma cell lines (e.g., TMD8) were
cultured and then subcutaneously injected into the flanks of the mice.[2]

o For patient-derived xenografts (PDX), tumor fragments from patients were implanted
subcutaneously into the mice.[1]

e Treatment:

o Once the tumors reached a predetermined size (e.g., 100 mm3), the mice were
randomized into treatment and control groups.[2]
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o M7583 was administered orally (p.0.) once daily (QD) at specified doses (e.g., 1, 3, 10
mg/kg).[2] The control group received a vehicle solution.

» Efficacy Evaluation:

o

Tumor volume was measured regularly (e.g., twice a week) using calipers.

[e]

Animal body weight and general health were monitored as indicators of toxicity.

o

The study was terminated when tumors in the control group reached a predefined
maximum size.

o

Tumor growth inhibition was calculated by comparing the tumor volumes in the treated
groups to the vehicle control group.

Study Setup Efficacy Evaluation

Human Tumor Cells Subcutaneous Tumor Growth
(Cell Line or PDX) Implantation (to ~100 mm?)

M7583 Treatment
(Oral, QD)

Tumor Volume & ) Data Analysi
Body Weight Measurement Sirsy Erfrait (Tumor Growth Inhibition)

Vehicle Control
(Oral, QD)

Click to download full resolution via product page

Generalized Workflow for In Vivo Xenograft Studies.

Conclusion

The preclinical data for M7583 strongly support its development as a potent and selective BTK
inhibitor for the treatment of B-cell malignancies. Its high in vitro potency against BTK
translates to significant anti-tumor efficacy in in vivo models, particularly those of the activated
B-cell like diffuse large B-cell ymphoma (ABC-DLBCL) subtype.[1][2] The refined selectivity
profile of M7583 may offer an improved safety profile compared to first-generation BTK
inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of
M7583.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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